2H-1,2,3-Triazole-4,5-dicarboxamide
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Overview
Description
2H-1,2,3-Triazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two carboxamide groups at the 4 and 5 positions of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2H-1,2,3-Triazole-4,5-dicarboxamide typically involves the cyclization of diaminomaleonitrile. This process can be carried out under mild conditions using hydrochloric acid and acetic acid, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2H-1,2,3-Triazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-1,2,3-Triazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of various materials, including polymers and ionic liquids.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazole-4,5-dicarboxamide involves interactions with specific molecular targets. For instance, the triazole ring can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2H-1,2,3-Triazole-4,5-dicarboxamide can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: Known for its use as a precursor for energetic compounds.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
1,2,3-Triazole: The parent compound of the triazole family, widely used in various chemical reactions and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
388623-87-8 |
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Molecular Formula |
C4H5N5O2 |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
2H-triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C4H5N5O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H2,5,10)(H2,6,11)(H,7,8,9) |
InChI Key |
HDIBQANHVXCQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1C(=O)N)C(=O)N |
Origin of Product |
United States |
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